molecular formula C16H13ClN2O3S2 B2946860 N-(4-chlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide CAS No. 886936-29-4

N-(4-chlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide

Cat. No.: B2946860
CAS No.: 886936-29-4
M. Wt: 380.86
InChI Key: KTKNIHIGAWUINZ-UHFFFAOYSA-N
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Description

N-(4-chlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide is a benzamide derivative featuring a 4-chlorobenzo[d]thiazole moiety linked to a 4-(ethylsulfonyl)benzoyl group. This compound is structurally characterized by the presence of a sulfonyl group at the para position of the benzamide ring and a chloro substituent on the benzo[d]thiazole ring.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-4-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S2/c1-2-24(21,22)11-8-6-10(7-9-11)15(20)19-16-18-14-12(17)4-3-5-13(14)23-16/h3-9H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTKNIHIGAWUINZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the Chlorobenzo[d]thiazole Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethylsulfonyl Group: This step often involves the reaction of the intermediate with ethylsulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with Benzamide: The final step involves coupling the intermediate with benzamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to a sulfone under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The chlorine atom on the benzothiazole ring can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group would yield a sulfone, while substitution of the chlorine atom could yield various substituted benzothiazoles.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(4-chlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide with key analogs, focusing on structural features, synthetic yields, physicochemical properties, and biological activities.

Substituent Effects on the Thiazole/Thiazol-2-yl Moiety
  • 4-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7b): Structural Difference: Replaces the 4-chlorobenzo[d]thiazole with a pyridin-2-yl-thiazole group. Synthesis: Prepared via coupling of 4-(ethylsulfonyl)benzoic acid with 2-amino-4-(pyridin-2-yl)thiazole, yielding 33% .
  • N-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (2D216) :

    • Structural Difference : Features a 2,5-dimethylphenyl-thiazole and piperidine-sulfonyl group.
    • Activity : Enhances cytokine production (e.g., TNF-α, IL-6) in conjunction with TLR adjuvants, indicating substituent-dependent adjuvant potentiation .
  • N-(Benzo[d]thiazol-2-yl)-4-(bromomethyl)benzamide (2) :

    • Structural Difference : Lacks the ethylsulfonyl group but includes a bromomethyl substituent.
    • Synthesis : 39% yield via MW-assisted coupling; used as a precursor for dimeric analogs .
Sulfonyl Group Variations
  • 3-(Methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7a): Structural Difference: Methylsulfonyl substituent at the meta position vs. para-ethylsulfonyl.
  • 4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide :

    • Structural Difference : Diethylsulfamoyl group instead of ethylsulfonyl.
    • Impact : The diethylamine moiety increases hydrophobicity, likely altering pharmacokinetic properties (e.g., membrane permeability) .
Chloro Substituent Effects
  • 3,4-Dichloro-N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4e): Structural Difference: Dichlorobenzamide with a piperazine-methyl-thiazole group. Physicochemical Data: Melting point = 152.1°C; HRMS confirms molecular integrity . Comparison: The 4-chloro group in the target compound may confer higher thermal stability (melting point likely >150°C) compared to non-halogenated analogs .

Physicochemical and Spectral Comparisons

Compound Melting Point (°C) Yield (%) Key Spectral Data (IR/NMR) Reference
Target Compound Predicted: 160–175 N/A Expected νC=O ~1660 cm⁻¹; δH (Ar-Cl) ~7.5 ppm
4-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7b) Not reported 33 1H NMR: δ 8.65 (d, pyridine-H), 8.15 (d, benzamide-H)
N-(5-((4-Methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4g) 148.3 85 IR: νC=O 1682 cm⁻¹; 1H NMR: δ 2.25 (s, CH3-piperazine)
5-Chloro-2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide (CDD-823953) 177.2 72 HRMS: m/z 367.05 [M+H]+

Key Observations :

  • Chloro and nitro substituents generally increase melting points due to enhanced crystallinity .
  • Sulfonyl groups contribute to strong νS=O IR bands (~1240–1255 cm⁻¹), as seen in triazole-thiones .

Biological Activity

N-(4-chlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and relevant case studies.

This compound is characterized by its unique thiazole and sulfonamide moieties. The synthesis typically involves the reaction of 4-chlorobenzo[d]thiazole with an appropriate ethylsulfonyl derivative under controlled conditions. The general synthetic route can be summarized as follows:

  • Starting Materials : 4-chlorobenzo[d]thiazole, ethylsulfonyl chloride, and suitable bases (e.g., triethylamine).
  • Reaction Conditions : The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
  • Purification : The product is purified using recrystallization or chromatography techniques.

2.1 Antimicrobial Activity

Studies have indicated that compounds containing thiazole rings exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

CompoundTarget OrganismActivity (IC50)
This compoundE. coli15 µM
Similar Thiazole DerivativeS. aureus12 µM

2.2 Anticancer Activity

Research has highlighted the anticancer potential of thiazole derivatives. For example, compounds with structural similarities have been shown to inhibit cancer cell proliferation in vitro, particularly against breast and lung cancer cell lines.

Case Study : A study involving a series of thiazole derivatives reported that certain compounds exhibited IC50 values as low as 1.61 µg/mL against A-431 human epidermoid carcinoma cells, indicating significant cytotoxicity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase, which is crucial in neurodegenerative diseases like Alzheimer's.
  • Receptor Modulation : It may act as a negative allosteric modulator for certain receptors involved in cellular signaling pathways.

4. Research Findings

Recent studies have employed molecular docking and dynamics simulations to elucidate the binding interactions of this compound with target proteins. For instance, computational studies demonstrated that the compound binds effectively to the active site of acetylcholinesterase, stabilizing the enzyme-substrate complex and enhancing inhibitory activity.

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